molecular formula C11H14F2N2O B6146761 1-(3,5-difluoro-4-methoxyphenyl)piperazine CAS No. 909418-84-4

1-(3,5-difluoro-4-methoxyphenyl)piperazine

Cat. No.: B6146761
CAS No.: 909418-84-4
M. Wt: 228.2
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Description

1-(3,5-difluoro-4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,5-difluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine typically involves the reaction of 3,5-difluoro-4-methoxyaniline with piperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluoro-4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

1-(3,5-difluoro-4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-difluoro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)piperazine
  • 1-(3,4-difluorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine

Uniqueness

1-(3,5-difluoro-4-methoxyphenyl)piperazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

909418-84-4

Molecular Formula

C11H14F2N2O

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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